molecular formula C16H13N3OS B2830841 3-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide CAS No. 342590-81-2

3-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2830841
CAS No.: 342590-81-2
M. Wt: 295.36
InChI Key: BTXHSOXAFPVUEO-UHFFFAOYSA-N
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Description

3-Methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide (molecular formula: C₁₆H₁₃N₃OS, molecular weight: 295.36 g/mol) is a heterocyclic compound featuring a benzamide moiety linked to a 1,3,4-thiadiazole ring substituted with a phenyl group at position 5 and a methyl group at position 3 on the benzamide . This structure combines aromatic and heterocyclic pharmacophores, which are frequently associated with diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. Its synthesis typically involves cyclocondensation reactions of thiosemicarbazides with benzoyl derivatives, followed by functionalization at the thiadiazole ring .

Properties

IUPAC Name

3-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3OS/c1-11-6-5-9-13(10-11)14(20)17-16-19-18-15(21-16)12-7-3-2-4-8-12/h2-10H,1H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTXHSOXAFPVUEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=NN=C(S2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of 3-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 5-phenyl-1,3,4-thiadiazol-2-amine in the presence of a base such as triethylamine to yield the desired product . The reaction conditions often involve refluxing in an organic solvent like acetonitrile or dimethylformamide for several hours .

Comparison with Similar Compounds

Halogen-Substituted Derivatives

  • This derivative has a molecular weight of 299.32 g/mol and exhibits distinct physicochemical properties compared to the methyl-substituted analogue, such as increased solubility in polar solvents .
  • 2-Bromo-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide (C₁₅H₁₀BrN₃OS): Bromine substitution introduces steric bulk and electron-withdrawing effects, which may alter binding affinity to biological targets. This compound (MW: 360.23 g/mol) showed moderate cytotoxicity in preliminary screens .

Heterocyclic and Aromatic Extensions

  • N-(5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives : Substitution with pyridinyl groups (e.g., compounds 4j and 4k) improved inhibitory activity against 15-lipoxygenase-1 (15-LOX-1), with IC₅₀ values of 26–28% inhibition. Methoxy substituents on the benzamide further enhanced selectivity for cancer cell lines (e.g., IC₅₀ = 4.96 μM for prostate cancer PC3 cells) .
  • N-(5-(Furan/Thiophen-2-yl)-1,3,4-thiadiazol-2-yl)benzamide : Derivatives like 7c and 7d () incorporate furan or thiophene rings, which modulate electronic properties and improve interactions with DNA or enzymes. These compounds demonstrated pro-apoptotic activity in leukemia HL-60 cells (IC₅₀ = 6.92–16.35 μM) .

Table 1: Anticancer Activity of Selected Thiadiazole-Benzamide Derivatives

Compound Substituents Cell Line (IC₅₀, μM) Reference
Target compound 3-methyl, 5-phenyl Not reported
7k (Schiff base derivative) 4-NO₂ on benzamide HeLa: 9.12; MCF-7: 12.45
5a (Chalcone-thiadiazole hybrid) 3,4-Dihydroxyphenyl HL-60: 6.92; HeLa: 9.12
4j (Pyridinyl-thiadiazole) o-Methoxy PC3: 4.96; HT29: 16.00

Key Observations:

  • Electron-withdrawing groups (e.g., NO₂ in 7k) enhance cytotoxicity, particularly against cervical (HeLa) and breast (MCF-7) cancer cells.
  • Methoxy groups (e.g., 4j) improve selectivity but may increase toxicity to normal cells (e.g., MRC-5 lung cells, IC₅₀ = 18.56 μM) .
  • The absence of polar groups in the target compound may limit its solubility and bioavailability compared to halogenated or hydroxylated analogues .

Key Observations:

  • Microwave-assisted synthesis (e.g., ) offers higher yields (85–90%) and reduced reaction times (1–2 hours) compared to conventional methods .
  • The target compound’s synthesis lacks the energy efficiency of microwave approaches but remains industrially scalable .

Biological Activity

3-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide is a notable compound within the class of thiadiazole derivatives. This article explores its biological activity, focusing on its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Overview of the Compound

Chemical Structure and Properties:

  • Molecular Formula: C16H13N3OS
  • Molecular Weight: 295.3589 g/mol
  • CAS Number: 342590-81-2

The compound features a thiadiazole ring, which is known for its diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Target Enzyme:
The primary biological target of this compound is human carbonic anhydrase (CA). This enzyme plays a crucial role in maintaining acid-base balance and fluid homeostasis in the body. Inhibition of CA can disrupt these processes, leading to various cellular effects.

Mode of Action:
The compound inhibits carbonic anhydrase by binding to its active site, which results in:

  • Reduced enzyme activity
  • Altered pH regulation
  • Induction of apoptotic pathways in cancer cells .

Anticancer Properties

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. The following table summarizes its activity:

Cell LineIC50 (µM)Reference
MCF-7 (Breast)23.29
LoVo (Colon)2.44
A549 (Lung)Not reported

These findings suggest that the compound may serve as a potential candidate for cancer therapy.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial and antifungal activities. The structure–activity relationship (SAR) indicates that modifications on the thiadiazole ring can enhance or diminish these effects .

Pharmacokinetics

Absorption and Distribution:
The lipophilicity of the thiadiazole ring enhances the compound's ability to cross cellular membranes effectively. This property is crucial for its bioavailability and therapeutic efficacy .

Metabolic Pathways:
Limited data are available regarding the metabolic pathways of this compound. However, it is known that thiadiazole derivatives often interact with various enzymes and cofactors, influencing their pharmacological profiles .

Case Studies and Research Findings

Several studies have investigated the biological activity of thiadiazole derivatives similar to this compound:

  • Study on Anticancer Effects:
    • A study evaluated several thiadiazole derivatives for their anticancer properties against multiple cell lines. The results indicated that compounds with similar structures exhibited varying levels of cytotoxicity, suggesting a strong correlation between structural modifications and biological activity .
  • Antimicrobial Evaluation:
    • Another research focused on the antimicrobial efficacy of thiadiazole derivatives against pathogenic bacteria and fungi. The findings revealed that certain substitutions significantly improved antimicrobial potency compared to unsubstituted compounds .

Q & A

Basic Question: What are the standard synthetic protocols for preparing 3-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide?

Methodological Answer:
The synthesis typically involves coupling a substituted benzoyl chloride derivative with 5-phenyl-1,3,4-thiadiazol-2-amine under basic conditions. A common protocol includes:

  • Reacting 2-aminothiadiazole with 3-methylbenzoyl chloride in dichloromethane or pyridine.
  • Using triethylamine as a base to neutralize HCl byproducts.
  • Purification via column chromatography or recrystallization from methanol.
    Characterization is performed using TLC for purity, NMR (¹H/¹³C) for structural confirmation, and IR to verify amide bond formation .

Advanced Question: How can reaction conditions be optimized to improve synthetic yields of this compound?

Methodological Answer:
Yield optimization requires systematic variation of:

  • Catalysts : Use of coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to enhance amide bond formation efficiency.
  • Solvents : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates compared to chlorinated solvents.
  • Temperature : Microwave-assisted synthesis (e.g., 80–100°C for 30 minutes) reduces reaction time and increases yield by 15–20% compared to conventional heating .
  • Workup : Gradient elution in chromatography minimizes co-elution of byproducts.

Basic Question: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:
Core techniques include:

  • ¹H/¹³C NMR : To confirm substituent positions (e.g., methyl group at C3 of benzamide, phenyl group on thiadiazole).
  • FT-IR : Key peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~1250 cm⁻¹ (C-N stretch of thiadiazole).
  • Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]⁺ at m/z 324.08 for C₁₇H₁₄N₃OS).
  • X-ray Crystallography : For definitive structural elucidation, particularly to confirm hydrogen bonding patterns (e.g., N–H···N interactions stabilizing the thiadiazole-amide motif) .

Advanced Question: How do structural modifications (e.g., substituent variations) influence biological activity?

Methodological Answer:
Structure-activity relationship (SAR) studies reveal:

  • Electron-withdrawing groups (e.g., -CF₃ at benzamide C3) enhance antimicrobial activity by increasing electrophilicity.
  • Thiadiazole substitution : 5-phenyl groups improve lipophilicity, aiding membrane penetration in anticancer assays.
  • Amide linker rigidity : Replacement with ester groups reduces activity, indicating hydrogen bonding is critical for target interaction.
    Methodologically, substituent effects are tested via systematic synthesis of analogs and in vitro assays (e.g., MIC for antimicrobial activity, IC₅₀ in cancer cell lines) .

Basic Question: What biological activities have been reported for this compound?

Methodological Answer:
Reported activities include:

  • Antimicrobial : MIC values of 8–32 µg/mL against Gram-positive bacteria (e.g., S. aureus).
  • Anticancer : IC₅₀ of 12–25 µM in breast cancer (MCF-7) and colon cancer (HCT-116) cell lines.
  • Enzyme inhibition : Competitive inhibition of pyruvate:ferredoxin oxidoreductase (PFOR) in anaerobic pathogens at Ki = 2.4 µM.
    Assays require standardized protocols (e.g., broth microdilution for MIC, MTT for cytotoxicity) .

Advanced Question: How can researchers resolve contradictions in biological data across studies?

Methodological Answer:
Discrepancies in activity data (e.g., variable IC₅₀ values) arise from:

  • Assay conditions : Differences in cell line passage number, serum concentration, or incubation time.
  • Compound purity : HPLC purity thresholds (>95%) must be enforced to exclude confounding byproducts.
  • Solvent effects : DMSO concentrations >1% may artifactually inhibit cell growth.
    To resolve, replicate studies under controlled conditions and validate via orthogonal assays (e.g., flow cytometry vs. MTT for cytotoxicity) .

Basic Question: What computational methods are used to predict the compound’s reactivity?

Methodological Answer:

  • DFT calculations : To model electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps) and predict sites for nucleophilic/electrophilic attack.
  • Molecular docking : Identifies potential protein targets (e.g., PFOR enzyme) by simulating ligand binding to active sites.
  • MD simulations : Assess stability of ligand-target complexes over nanosecond timescales.
    Software tools include Gaussian (DFT), AutoDock (docking), and GROMACS (MD) .

Advanced Question: What strategies are effective in scaling up synthesis without compromising purity?

Methodological Answer:

  • Flow chemistry : Continuous processing minimizes side reactions (e.g., hydrolysis of benzoyl chloride).
  • Catalyst recycling : Immobilized catalysts (e.g., polymer-supported EDC) reduce cost and waste.
  • In-line analytics : PAT (Process Analytical Technology) tools like ReactIR monitor reaction progress in real time.
    Pilot-scale batches (10–100 g) typically achieve >90% purity with these methods .

Basic Question: How is the compound’s stability assessed under storage conditions?

Methodological Answer:

  • Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV, 254 nm) for 4–8 weeks.
  • HPLC monitoring : Track decomposition products (e.g., hydrolysis to 3-methylbenzoic acid).
  • Recommendations : Store in amber vials at –20°C under argon to prevent oxidation and photodegradation .

Advanced Question: What mechanistic insights explain its enzyme inhibition properties?

Methodological Answer:
The compound inhibits PFOR via:

  • Competitive binding : Blocks the thiamine pyrophosphate (TPP) cofactor binding site.
  • Hydrogen bonding : Amide N–H interacts with Asp128 residue, as shown in docking studies.
  • Electrostatic effects : The thiadiazole sulfur participates in charge-transfer interactions with Fe-S clusters.
    Validation involves kinetic assays (Lineweaver-Burk plots) and site-directed mutagenesis of target enzymes .

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